Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Unambiguous Analyte Resolution
D-Serine-d3 provides a +3 Da mass shift relative to unlabeled D-serine (M.W. 105.09 → 108.11), enabling baseline separation of analyte and internal standard in MRM transitions without isotopic cross-talk . In validated LC-MS/MS methods, D-Serine-d3 is monitored at m/z 109.1 → 63.0, whereas unlabeled D-serine is monitored at m/z 106.1 → 60.0, a difference of 3 mass units in both precursor and product ions [1]. This compares favorably to alternative 13C- or 15N-labeled serine standards which may exhibit chromatographic retention shifts due to subtle physicochemical differences [2].
| Evidence Dimension | Precursor → Product Ion Mass Transition |
|---|---|
| Target Compound Data | m/z 109.1 → 63.0 |
| Comparator Or Baseline | Unlabeled D-serine: m/z 106.1 → 60.0 |
| Quantified Difference | +3 Da (precursor) / +3 Da (product) |
| Conditions | Triple quadrupole MS/MS with electrospray ionization |
Why This Matters
The +3 Da mass shift eliminates isotopic overlap, ensuring accurate peak integration and quantification of low-abundance endogenous D-serine (0.124-0.199 μg/mL in human plasma) [1].
- [1] Sugimoto H, et al. Bioanalytical method for the simultaneous determination of D- and L-serine in human plasma by LC/MS/MS. Anal Biochem. 2015 Oct 15;487:38-44. View Source
- [2] KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. 2020. View Source
